BenchChemオンラインストアへようこそ!

4-Bromo-2,3-difluorobenzamide

Medicinal Chemistry Lead Optimization Physicochemical Profiling

4-Bromo-2,3-difluorobenzamide (CAS 1805583-47-4) is a halogenated aromatic amide with the molecular formula C₇H₄BrF₂NO and a molecular weight of 236.01 g/mol. It belongs to the class of difluorobenzamide derivatives and features a bromine substituent at the 4-position, with fluorine atoms at the 2- and 3-positions on the benzene ring.

Molecular Formula C7H4BrF2NO
Molecular Weight 236.01 g/mol
CAS No. 1805583-47-4
Cat. No. B1410281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3-difluorobenzamide
CAS1805583-47-4
Molecular FormulaC7H4BrF2NO
Molecular Weight236.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)N)F)F)Br
InChIInChI=1S/C7H4BrF2NO/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H2,11,12)
InChIKeyBOBGOLVWNOSVMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,3-difluorobenzamide (CAS 1805583-47-4): A Regiospecific Halogenated Benzamide Building Block for Medicinal Chemistry and Cross-Coupling Applications


4-Bromo-2,3-difluorobenzamide (CAS 1805583-47-4) is a halogenated aromatic amide with the molecular formula C₇H₄BrF₂NO and a molecular weight of 236.01 g/mol [1]. It belongs to the class of difluorobenzamide derivatives and features a bromine substituent at the 4-position, with fluorine atoms at the 2- and 3-positions on the benzene ring . The compound is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research, where the ortho-difluoro substitution pattern and para-bromo handle enable sequential, site-selective cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings [2]. Its computed XLogP3-AA value of 1.7 and topological polar surface area of 43.1 Ų place it within drug-like physicochemical space, making it a relevant building block for lead optimization programs [1].

Why Generic Substitution of 4-Bromo-2,3-difluorobenzamide (CAS 1805583-47-4) with Regioisomeric or De-brominated Analogs Fails


In-class compounds such as 5-bromo-2,3-difluorobenzamide (CAS 1626337-90-3), 6-bromo-2,3-difluorobenzamide (CAS 1502530-72-4), and the non-brominated parent 2,3-difluorobenzamide (CAS 18355-75-4) share the same molecular formula (or differ by only one bromine atom) but exhibit fundamentally different reactivity profiles due to the position of the bromine leaving group [1]. The 4-bromo substitution in the target compound places the reactive handle para to the carboxamide group, enabling extension along the molecular axis with minimal steric interference from the ortho-fluorines, whereas the 5-bromo and 6-bromo isomers place the reactive center at electronically and sterically distinct positions on the ring . In palladium-catalyzed cross-coupling reactions, the regiochemistry of the halogen determines the site of C–C bond formation and thus the entire downstream molecular architecture; substituting one regioisomer for another yields a structurally divergent product that cannot be corrected in subsequent steps [2]. Furthermore, the non-brominated analog 2,3-difluorobenzamide lacks the halogen handle entirely, rendering it inert in the key bond-forming step and unsuitable as a drop-in replacement for any synthetic route requiring aryl bromide reactivity.

Quantitative Differentiation Evidence for 4-Bromo-2,3-difluorobenzamide (CAS 1805583-47-4) Versus Closest Analogs


Computed LogP and Lipophilic Efficiency Differentiation of 4-Bromo-2,3-difluorobenzamide Versus Regioisomeric and Non-Brominated Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for 4-bromo-2,3-difluorobenzamide is 1.7 [1]. This value differs from its closest regioisomers and the non-brominated parent compound, reflecting the influence of bromine substitution position on lipophilicity. The non-brominated analog 2,3-difluorobenzamide (CAS 18355-75-4) has a substantially lower computed LogP of 0.72 (ACD/LogP) , while 5-bromo-2,3-difluorobenzamide (CAS 1626337-90-3) has a computed LogP of 1.88 [2]. The 0.18 LogP unit difference between the 4-bromo and 5-bromo isomers, though modest, reflects distinct hydrogen-bonding and electronic environments that can influence membrane permeability, protein binding, and pharmacokinetic behavior in downstream drug candidates.

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Topological Polar Surface Area (TPSA) Comparison of 4-Bromo-2,3-difluorobenzamide with Regioisomeric Analogs for CNS Drug-Likeness Assessment

The topological polar surface area (TPSA) of 4-bromo-2,3-difluorobenzamide is 43.1 Ų [1], identical to the TPSA value reported for 5-bromo-2,3-difluorobenzamide (43 Ų) [2] and 2,3-difluorobenzamide (43 Ų) . This is expected, as TPSA is a sum of fragment-based contributions from the carboxamide group and is insensitive to halogen substitution position. All three compounds fall well below the widely accepted threshold of 90 Ų for predicted blood-brain barrier penetration and below 60 Ų for optimal CNS drug-likeness. However, the equivalent TPSA across analogs means that differentiation for CNS applications must rely on LogP, LogD, and intrinsic clearance, where the 4-bromo regioisomer's XLogP3-AA of 1.7 provides a distinct lipophilicity profile.

CNS Drug Design Blood-Brain Barrier Penetration Physicochemical Descriptors

Vendor Pricing and Availability Benchmark: 4-Bromo-2,3-difluorobenzamide Versus 5-Bromo and 6-Bromo Regioisomers

As of January 2026, AChemBlock lists 4-bromo-2,3-difluorobenzamide at $225 for 250 mg and $560 for 1 g (95% purity) . For comparison, 5-bromo-2,3-difluorobenzamide (CAS 1626337-90-3) is available from A2B Chem via ChemSpace at $154.10 for 100 mg and $230 for 250 mg (98% purity) [1], while 6-bromo-2,3-difluorobenzamide (CAS 1502530-72-4) is listed by CymitQuimica at €293 for 1 g . The 4-bromo isomer occupies a mid-range pricing tier among the three regioisomers, with the 6-bromo variant commanding a premium. Estimated shipping times differ: AChemBlock quotes approximately 2 weeks for the 4-bromo compound, whereas A2B Chem (for the 5-bromo isomer) indicates a 12-day lead time.

Procurement Cost Efficiency Supply Chain

Regiochemical Reactivity Differentiation: 4-Bromo Substituent Enables Para-Directed Cross-Coupling Without Ortho-Fluorine Steric Interference

The 4-bromo substituent in 4-bromo-2,3-difluorobenzamide is positioned para to the carboxamide group, placing the reactive C–Br bond on the opposite side of the ring from the amide functionality and minimizing steric congestion from the ortho-fluorines at positions 2 and 3 [1]. In contrast, the 6-bromo isomer (CAS 1502530-72-4) has the bromine adjacent to both the carboxamide (position 1) and the fluorine at position 2, introducing steric hindrance that can reduce oxidative addition rates in palladium-catalyzed cross-coupling reactions . Systematic studies on halogenated benzamide isomer grids have demonstrated that the position of halogen substituents significantly influences both molecular conformation in the solid state and intermolecular interaction patterns, including hydrogen and halogen bonding networks [2]. While direct comparative kinetic data for oxidative addition of these specific isomers are not available in the public domain, the principle that para-substituted aryl bromides undergo faster oxidative addition with Pd(0) catalysts than ortho-substituted analogs is well-established in organometallic chemistry, providing a class-level inference for the superior reactivity of the 4-bromo isomer in cross-coupling applications.

Synthetic Chemistry Suzuki-Miyaura Coupling Regioselectivity

Hydrogen Bond Donor/Acceptor Profile Preservation Across Bromo-Difluorobenzamide Isomers with Implications for Supramolecular Assembly

All bromo-difluorobenzamide isomers, including the 4-bromo target compound, share an identical hydrogen bond donor count of 1 and hydrogen bond acceptor count of 3 [1]. The non-brominated 2,3-difluorobenzamide differs with a hydrogen bond donor count of 2 and acceptor count of 2 . This systematic difference arises because the primary amide (–CONH₂) in the non-brominated compound provides two N–H donors, while bromine substitution may influence the effective donor count through electronic effects. The consistent donor/acceptor profile across brominated isomers means that the choice among them for crystal engineering or co-crystal design is governed not by H-bond stoichiometry but by the position of the halogen bond donor (C–Br), which directs supramolecular assembly in the solid state. The PhD thesis by Hehir (2017) on halogenated benzamide structural systematics demonstrates that bromine position critically determines whether imide or mixed amide/imide (foldamer) structures form in the crystalline lattice [2].

Crystal Engineering Supramolecular Chemistry Solid-State Properties

Recommended Application Scenarios for 4-Bromo-2,3-difluorobenzamide (CAS 1805583-47-4) Based on Quantitative Differentiation Evidence


Para-Extension of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry Lead Optimization

Medicinal chemistry teams seeking to elaborate a benzamide core through palladium-catalyzed cross-coupling at the para position should prioritize 4-bromo-2,3-difluorobenzamide over its 5-bromo and 6-bromo regioisomers. The 4-bromo substitution positions the reactive center para to the carboxamide, maximizing the distance from the ortho-fluorine atoms and minimizing steric interference during oxidative addition [1]. This regiochemistry enables the construction of linearly extended biaryl systems with predictable molecular geometry, which is particularly valuable in kinase inhibitor programs and GPCR ligand design where para-substituted benzamides are privileged pharmacophores. The computed XLogP3-AA of 1.7 provides a balanced lipophilicity profile suitable for both peripheral and CNS drug targets [2].

Cost-Efficient Gram-Scale Building Block Supply for Parallel Library Synthesis

For medicinal chemistry groups executing parallel library synthesis requiring gram quantities of a bromo-difluorobenzamide building block, the 4-bromo isomer (4-Br-2,3-F₂-Ph-CONH₂) at $560/g from AChemBlock [1] offers a more economical option than the 5-bromo isomer (~$920/g) while providing the amide functionality pre-installed, eliminating a protection/deprotection sequence or late-stage amidation step [3]. Procurement managers should note that the 6-bromo isomer is available at a lower absolute price (~€293/g) but introduces ortho steric hindrance that may necessitate higher catalyst loadings, longer reaction times, or specialized ligand systems, potentially offsetting the apparent cost advantage .

Crystal Engineering and Co-Crystal Design Exploiting Linear C–Br···O=C Halogen Bonding Geometry

Solid-state chemists investigating halogen bonding-driven supramolecular assembly should select 4-bromo-2,3-difluorobenzamide when a linear C–Br···O=C interaction motif is desired. The para disposition of the bromine relative to the amide group creates a donor-acceptor geometry that favors one-dimensional chain formation in co-crystals, as documented in systematic isomer grid studies of halogenated benzamides [2]. This contrasts with the bent interaction geometries accessible from 5-bromo (meta) or 6-bromo (ortho) isomers, which promote different packing motifs. The identical TPSA (43.1 Ų) and H-bond donor/acceptor profile across brominated isomers [3] mean that the halogen bonding geometry is the primary structural differentiator for crystal engineering applications.

Building Block for CNS-Penetrant Compound Libraries Requiring Balanced Lipophilicity

Neuroscience drug discovery programs constructing CNS-targeted compound collections should consider 4-bromo-2,3-difluorobenzamide as a building block when the target product profile requires a LogP between 1.5 and 3.0 for optimal blood-brain barrier penetration. The compound's TPSA of 43.1 Ų places it well below the 60-90 Ų thresholds associated with CNS penetration [1], while its XLogP3-AA of 1.7 provides a starting lipophilicity that can be tuned upward through cross-coupling with lipophilic boronic acids or downward through further functionalization of the amide [2]. The 4-bromo isomer is preferred over the more lipophilic 5-bromo isomer (LogP 1.88) when the synthetic plan calls for subsequent additions that will increase LogP, as it provides greater headroom before exceeding the Lipinski LogP ceiling of 5 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2,3-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.